

In-depth Technical Guide: Research Applications of N6F11 (CAS Number: 851398-76-0)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research applications of **N6F11** (CAS Number: 851398-76-0), a novel small molecule identified as a selective inducer of ferroptosis. **N6F11** presents a promising therapeutic strategy in oncology by specifically targeting cancer cells for degradation of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, while notably sparing immune cells. This document details the mechanism of action of **N6F11**, summarizes key quantitative data, provides insights into experimental protocols, and visualizes the core signaling pathway and experimental workflows.

Introduction

N6F11, with the chemical name 2-(chloromethyl)-6-(4-chlorophenyl)-thieno[3,2-d]pyrimidin-4(3H)-one, is a potent and selective ferroptosis inducer.[1][2][3] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[4] Unlike other ferroptosis inducers such as erastin and RSL3, which can affect both cancerous and healthy cells, N6F11 exhibits a unique cancer-cell-specific activity.[3][5] This selectivity makes N6F11 a valuable tool for cancer research and a potential candidate for further drug development, particularly for immunologically sensitive tumors like pancreatic cancer.[3][5]

Mechanism of Action



N6F11 induces ferroptosis through a novel mechanism that involves the E3 ubiquitin ligase, Tripartite Motif Containing 25 (TRIM25).[2][5] The key steps in the signaling pathway are as follows:

- N6F11 Binds to TRIM25: N6F11 directly binds to the RING domain of TRIM25, an E3
 ubiquitin ligase that is predominantly expressed in cancer cells compared to immune cells.[2]
- TRIM25-mediated GPX4 Ubiquitination: This binding event activates TRIM25, leading to the K48-linked ubiquitination of GPX4.[2][6]
- Proteasomal Degradation of GPX4: The ubiquitinated GPX4 is then targeted for degradation by the proteasome.[2]
- Induction of Ferroptosis: The degradation of GPX4, a crucial enzyme that neutralizes lipid peroxides, leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death, known as ferroptosis.[3][4]
- Initiation of Antitumor Immunity: The ferroptotic cancer cell death induced by N6F11 can release damage-associated molecular patterns (DAMPs), such as High Mobility Group Box 1 (HMGB1), which can initiate a CD8+ T cell-dependent antitumor immune response.[2][6]

This selective mechanism of action in cancer cells, while sparing immune cells, positions **N6F11** as a promising agent for combination therapies with immune checkpoint inhibitors.[3]

Quantitative Data

The following tables summarize the available quantitative data for **N6F11** from various research applications.

Table 1: In Vitro Efficacy of N6F11



Parameter	Cell Line(s)	Value	Reference
Effective Concentration	Various human and mouse cancer cell lines	Micromolar (μM) range	[3][5]
Specific cancer cells	Nanomolar (nM) efficacy observed	[5]	
GPX4 Protein Suppression	PANC1, HT1080, MiaPACA2, BxPC3, KPC, 5637, Hs578T, HeLa	0.625 to 5 μM	[2]
Cell Death Induction	Human pancreatic cancer cells	Nearly 50% cell death within 12 hours	[1]

Table 2: In Vivo Efficacy of N6F11

Animal Model	Treatment	Outcome	Reference
Mouse models with pancreatic cancer	N6F11	Virtually stopped cancer progression	[1]
Mouse models with pancreatic cancer	N6F11 in combination with an immune checkpoint inhibitor	Significantly improved survival rates compared to either treatment alone	[1]

Experimental Protocols

While detailed, step-by-step protocols for experiments specifically using **N6F11** are not publicly available, this section outlines the general methodologies for key assays based on the existing literature.

In-Cell Western Assay for Screening

This assay was utilized in the initial screening to identify **N6F11** as an inhibitor of GPX4 expression.



- Objective: To quantify GPX4 protein levels in cancer cells following treatment with compounds from a screening library.
- General Procedure:
 - Seed cancer cells (e.g., PANC1) in microplates and allow them to adhere.
 - Treat cells with a library of small-molecule compounds for a specified duration.
 - Fix and permeabilize the cells.
 - Incubate with a primary antibody specific for GPX4.
 - Incubate with a fluorescently labeled secondary antibody.
 - Quantify the fluorescence intensity, which is proportional to the amount of GPX4 protein.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the direct binding of N6F11 to its target protein, TRIM25.

- Objective: To assess the thermal stabilization of TRIM25 in the presence of N6F11.
- General Procedure:
 - Treat intact cells or cell lysates with N6F11 or a vehicle control.
 - Heat the samples across a range of temperatures.
 - Separate soluble proteins from aggregated proteins by centrifugation.
 - Analyze the soluble fraction for the presence of TRIM25 using Western blotting or other protein detection methods.
 - A shift in the melting curve to a higher temperature in the N6F11-treated samples indicates target engagement.

Lipid Peroxidation Assay



This assay measures the downstream effect of N6F11-induced GPX4 degradation.

- Objective: To quantify the accumulation of lipid peroxides in cells treated with N6F11.
- General Procedure:
 - Treat cancer cells with N6F11 for a specified time.
 - Incubate the cells with a fluorescent probe that reacts with lipid peroxides (e.g., BODIPY™ 581/591 C11).
 - Measure the fluorescence intensity using a plate reader, microscope, or flow cytometer. An increase in fluorescence indicates lipid peroxidation.

In Vivo Pancreatic Cancer Model

These studies are crucial for evaluating the therapeutic potential of N6F11.

- Objective: To assess the antitumor efficacy and safety of **N6F11** in a living organism.
- · General Procedure:
 - Establish pancreatic tumors in mice, for example, by subcutaneous injection of cancer cells or using genetically engineered models.
 - Administer N6F11, a vehicle control, and/or other therapeutic agents (e.g., immune checkpoint inhibitors) to the mice according to a defined dosing schedule.
 - Monitor tumor growth over time using calipers or imaging techniques.
 - Assess animal well-being and potential toxicity by monitoring body weight and observing for adverse effects.
 - At the end of the study, tumors and other tissues can be harvested for further analysis (e.g., immunohistochemistry, Western blotting).

Visualizations



N6F11 Signaling Pathway

Caption: N6F11 signaling pathway leading to ferroptosis and antitumor immunity.

General Experimental Workflow for N6F11 Research

Caption: A generalized workflow for the research and development of N6F11.

Conclusion

N6F11 represents a significant advancement in the field of ferroptosis inducers due to its unique cancer-cell-specific mechanism of action. By targeting the TRIM25-GPX4 axis, it offers a promising avenue for inducing ferroptosis in tumors while minimizing off-target effects on the immune system. The ability of **N6F11** to stimulate an antitumor immune response further enhances its therapeutic potential, particularly in combination with immunotherapies. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to optimize its clinical application. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of **N6F11** in oncology.

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